NSC 95397
CAS No.: 93718-83-3
Cat. No.: VC0537780
Molecular Formula: C14H14O4S2
Molecular Weight: 310.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 93718-83-3 |
---|---|
Molecular Formula | C14H14O4S2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione |
Standard InChI | InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 |
Standard InChI Key | MAASHDQFQDDECQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO |
Appearance | Solid powder |
Chemical Profile and Mechanism of Action
Structural and Biochemical Properties
NSC 95397 is characterized by an orange crystalline solid appearance with a melting point of 116.3–116.9°C and ≥97% purity by HPLC . Its structure features a naphthoquinone core substituted with thioether-linked hydroxyethyl groups, enabling redox activity and selective binding to DSPs.
Inhibition of Dual-Specificity Phosphatases
NSC 95397 acts as an irreversible inhibitor of Cdc25 phosphatases, which regulate cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). The compound exhibits nanomolar affinity for Cdc25 isoforms, with inhibition constants () of 32 nM (Cdc25A), 96 nM (Cdc25B), and 40 nM (Cdc25C) . Comparative selectivity analyses reveal 125–180-fold preference for Cdc25A over related phosphatases like VH1 and protein tyrosine phosphatase 1B (PTP1B) .
Table 1: Selectivity Profile of NSC 95397 Against Phosphatases
Phosphatase | (nM) | Selectivity vs. VH1/PTP1B |
---|---|---|
Cdc25A | 32 | 125–180-fold |
Cdc25B | 96 | 125–180-fold |
Cdc25C | 40 | 125–180-fold |
Anticancer Applications
Suppression of Colon Cancer Proliferation
In SW480, SW620, and DLD-1 colon cancer cells, NSC 95397 reduces viability (IC ≈ 1.5–2.5 µM) and anchorage-independent growth by arresting the cell cycle at G/M phase. Mechanistically, it upregulates p21, inhibits CDK1/cyclin B1 complexes, and activates caspases-3/7, inducing apoptosis . ERK1/2 phosphorylation is enhanced via MKP-1 inhibition, further amplifying pro-apoptotic signaling .
Table 2: Antiproliferative Effects in Colon Cancer Models
Cell Line | Viability Reduction (%) | Apoptosis Induction (Fold Change) | ERK1/2 Activation (Fold) |
---|---|---|---|
SW480 | 78 ± 4.2 | 3.8 ± 0.3 | 2.5 ± 0.2 |
SW620 | 82 ± 3.7 | 4.1 ± 0.4 | 2.7 ± 0.3 |
DLD-1 | 75 ± 5.1 | 3.5 ± 0.2 | 2.3 ± 0.1 |
Broader Implications in Oncology
Beyond colon cancer, Cdc25A overexpression correlates with poor prognosis in 47% of breast cancer cases, suggesting NSC 95397’s potential utility in other malignancies . Its ability to bypass drug resistance mechanisms in carcinoma models further underscores its therapeutic value .
HIV-1 Latency Reversal Activity
Synergistic Reactivation of Latent Virus
A 2024 screen of 4,250 compounds identified NSC 95397 as a novel latency-reversing agent (LRA). In J-Lat T-cell models, it reactivates HIV-1 transcription (10–150-fold increase in viral RNA) and protein expression (20–40% p24 cells) without inducing global chromatin remodeling . Notably, NSC 95397 synergizes with histone deacetylase inhibitors (e.g., SAHA) and protein kinase C agonists (e.g., prostratin) under normoxic and hypoxic conditions .
Table 3: Synergy with SAHA in HIV-1 Reactivation
Cell Line | NSC 95397 (µM) | SAHA (µM) | Combination Index (CI) | Effect |
---|---|---|---|---|
J-Lat 10.6 | 1.5 | 5.0 | 0.64 | Synergism |
ACH-2 | 2.5 | 2.0 | 0.50 | Synergism |
U1 | 2.5 | 0.5 | 0.30 | Synergism |
Mechanism Involving DNA Damage Pathways
RNA sequencing reveals NSC 95397 downregulates DNA repair and metabolic pathways while inducing γH2AX and RPA32 foci, markers of single-stranded DNA damage . This unique mechanism distinguishes it from LRAs that broadly activate transcription, minimizing off-target effects.
Future Directions
-
HIV Cure Strategies: Evaluate NSC 95397 in primary CD4 T cells and animal models of latency.
-
Pan-Cancer Therapeutic Screens: Test efficacy in Cdc25-driven cancers (e.g., glioblastoma, triple-negative breast cancer).
-
Redox Modulation: Exploit its quinone structure for ROS-mediated cytotoxicity in hypoxic tumors.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume